![molecular formula C16H12N2O3 B5768819 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide CAS No. 326902-41-4](/img/structure/B5768819.png)
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide
Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Potential Analgesic Applications
A novel water-soluble phthalimide derivative of acetaminophen, including N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide, has been synthesized as a potential analgesic and antipyretic agent. This research developed a short process for its preparation, highlighting two synthetic routes, which could have implications for the development of new pain-relieving drugs (Reddy, Kumari, & Dubey, 2013).
Environmental-Friendly Synthesis for Drug Design
A green approach to the synthesis of this compound has been explored, focusing on developing environmentally friendly methods to create potential analgesic and antipyretic compounds. This approach not only addresses the medical application of the compound but also its sustainable production (Reddy, Ramana Reddy, & Dubey, 2014).
In Vivo Genotoxicity Assessment for Sickle Cell Disease
This compound has been evaluated for its genotoxicity in vivo, specifically in the context of developing new drugs for treating Sickle Cell Disease (SCD). The research aimed to identify candidate drugs for SCD that are safer than existing treatments, such as hydroxyurea (dos Santos et al., 2011).
Potential in Cancer Treatment
In the realm of oncology, derivatives of this compound have been synthesized and evaluated for their cytotoxic activity. Specifically, the research focused on the synthesis of novel derivatives and their impact on breast cancer cell lines, contributing to the search for more effective cancer treatments (Modi et al., 2011).
Anticonvulsant and Neurotoxicity Evaluation
The compound has also been studied in the context of anticonvulsant properties. Specifically, new derivatives were evaluated for their anticonvulsant activity and neurotoxicity, offering potential insights into the treatment of neurological disorders (Khan et al., 2009).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(10-11-6-2-1-3-7-11)17-18-15(20)12-8-4-5-9-13(12)16(18)21/h1-9H,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECBRYOXGAPTBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355617 | |
Record name | Benzeneacetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806929 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide | |
CAS RN |
326902-41-4 | |
Record name | Benzeneacetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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